Cas no 2411305-45-6 (2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide)

2-Chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide is a synthetic organic compound featuring a chloroacetamide core with a fluorophenyl and methylpyrazole substituent. Its molecular structure is designed to offer reactivity at the chloroacetamide group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the 4-fluorophenyl and 1-methylpyrazole moieties enhances its potential for selective binding interactions, which may be useful in the development of bioactive molecules. The compound exhibits moderate stability under standard conditions, allowing for controlled functionalization. Its well-defined structure and purity make it suitable for research applications requiring precise molecular modifications.
2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide structure
2411305-45-6 structure
商品名:2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide
CAS番号:2411305-45-6
MF:C15H17ClFN3O
メガワット:309.766385793686
CID:6553619
PubChem ID:165789744

2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide 化学的及び物理的性質

名前と識別子

    • EN300-26594520
    • 2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide
    • 2411305-45-6
    • インチ: 1S/C15H17ClFN3O/c1-19-8-7-13(18-19)14(20(2)15(21)10-16)9-11-3-5-12(17)6-4-11/h3-8,14H,9-10H2,1-2H3
    • InChIKey: JEUUEXSBKVBMES-UHFFFAOYSA-N
    • ほほえんだ: ClCC(N(C)C(C1C=CN(C)N=1)CC1C=CC(=CC=1)F)=O

計算された属性

  • せいみつぶんしりょう: 309.1044180g/mol
  • どういたいしつりょう: 309.1044180g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 38.1Ų

2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26594520-0.05g
2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide
2411305-45-6 95.0%
0.05g
$246.0 2025-03-20

2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide 関連文献

2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamideに関する追加情報

Introduction to 2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide (CAS No. 2411305-45-6)

2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2411305-45-6, represents a fascinating example of how structural modifications can lead to the development of novel molecules with therapeutic relevance. The presence of multiple functional groups, including a chloro substituent, a fluorophenyl ring, and a pyrazole moiety, makes this molecule a promising candidate for further investigation in drug discovery and medicinal chemistry.

The compound’s molecular structure is characterized by a central acetamide backbone, which is a common pharmacophore in many bioactive molecules. The N-terminal amide group is further substituted with an ethyl chain that extends into a complex arrangement involving a 4-fluorophenyl ring and a 1-methyl-1H-pyrazol-3-yl group. This intricate structure not only contributes to the compound’s chemical diversity but also opens up possibilities for diverse interactions with biological targets. The fluorine atom in the 4-fluorophenyl ring is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity in drug molecules.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural features of 2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide make it an attractive candidate for such applications. Specifically, the pyrazole ring is known to be a versatile scaffold in medicinal chemistry, often found in compounds that exhibit anti-inflammatory and anticancer properties. For instance, pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.

The 4-fluorophenyl moiety adds another layer of complexity to the compound’s potential biological activity. Fluoroaromatic compounds are widely recognized for their ability to enhance drug-receptor interactions due to the electronegativity of fluorine. This property can lead to increased binding affinity and improved pharmacokinetic profiles. Additionally, the chloro substituent on the acetamide nitrogen may contribute to electronic effects that influence the compound’s reactivity and interaction with biological targets. These structural elements collectively suggest that 2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide could exhibit multiple modes of action, making it a valuable asset in the search for novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of small molecules with greater accuracy. These tools have been instrumental in designing and optimizing molecules like 2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide for specific biological targets. For example, virtual screening techniques have been used to identify potential hits from large compound libraries, followed by experimental validation in vitro and in vivo. This approach has significantly accelerated the drug discovery process and has led to the identification of several promising candidates for further development.

The synthesis of 2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide presents unique challenges due to its complex structure. However, modern synthetic methodologies have made it possible to construct such molecules with high efficiency and purity. Techniques such as palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and protecting group strategies have been employed to build the required framework step-by-step. The successful synthesis of this compound not only demonstrates the capabilities of current synthetic chemistry but also paves the way for further modifications and derivatization to explore its full potential.

Once synthesized, 2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide would undergo rigorous testing to evaluate its biological activity. This typically involves high-throughput screening (HTS) against panels of enzymes and cell lines to identify potential therapeutic effects. If initial results are promising, further studies would focus on understanding the mechanism of action (MoA), pharmacokinetic properties (PK), and safety profiles (PD). These studies are crucial for determining whether the compound can progress into clinical development as a potential drug candidate.

The role of fluorine in pharmaceuticals cannot be overstated. Fluorine atoms can significantly alter the properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. In particular, C-F bonds are known for their strength and rigidity, which can help maintain the conformational integrity of a drug molecule upon binding to its target receptor. This has been exploited in various successful drugs where fluorine substitution has led to improved pharmacological profiles. Given these advantages, 2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide is well-positioned as a candidate for developing next-generation therapeutics.

In conclusion, 2-chloro-N-[2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]-N-methylacetamide (CAS No. 2411305-45-6) represents a structurally complex and biologically intriguing molecule with potential applications in various therapeutic areas. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery programs aimed at modulating inflammation-related diseases such as cancer and neurodegenerative disorders. As research continues using advanced computational tools and synthetic methodologies, this compound holds promise as an important contributor to future pharmaceutical developments.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.